molecular formula C37H40F2N8O5 B565904 3-Oxo-Posaconazol (3-​oxo-​1-​piperazinyl) CAS No. 357189-94-7

3-Oxo-Posaconazol (3-​oxo-​1-​piperazinyl)

Katalognummer: B565904
CAS-Nummer: 357189-94-7
Molekulargewicht: 714.8 g/mol
InChI-Schlüssel: ZZDLBPMUUVZXAY-UZGSICAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-posaconazole (3-oxo-1-piperazinyl) is a chemical compound recognized as an impurity in the antifungal medication posaconazole. Posaconazole is a broad-spectrum triazole antifungal used to treat various fungal infections, including aspergillosis, candidiasis, and mucormycosis. The molecular formula of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is C37H40F2N8O5, and it has a molecular weight of 714.76 g/mol .

Wissenschaftliche Forschungsanwendungen

3-Oxo-posaconazole (3-oxo-1-piperazinyl) has several scientific research applications, including:

    Antifungal Activity: The compound has been studied for its potential antifungal activity.

    Impurity Analysis: The compound is primarily recognized as an impurity in posaconazole production.

    Chemical Research: The compound’s structure and reactivity make it a valuable subject for chemical research, particularly in the study of triazole antifungals and their impurities.

Wirkmechanismus

3-Oxo-posaconazole (3-oxo-1-piperazinyl) is related to Posaconazole, which is a systemic triazole antifungal drug . The mechanism of action of Posaconazole, and likely 3-Oxo-posaconazole (3-oxo-1-piperazinyl), involves the inhibition of the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, these drugs disrupt the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately cell death .

Vorbereitungsmethoden

The preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) involves synthetic routes that are typically used in the production of posaconazole. The compound is formed as an impurity during the manufacturing process of posaconazole. Specific synthetic routes and reaction conditions for the preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) are not widely documented, as it is primarily an impurity rather than a target compound for industrial production.

Analyse Chemischer Reaktionen

3-Oxo-posaconazole (3-oxo-1-piperazinyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Vergleich Mit ähnlichen Verbindungen

3-Oxo-posaconazole (3-oxo-1-piperazinyl) can be compared with other similar compounds, particularly other impurities and analogs of posaconazole. Some similar compounds include:

    Posaconazole: The parent compound, a broad-spectrum triazole antifungal.

    Other Triazole Antifungals: Compounds such as fluconazole, itraconazole, and voriconazole, which share similar antifungal mechanisms but differ in their chemical structures and spectrum of activity.

    Posaconazole Impurities: Other impurities formed during the production of posaconazole, which may have similar chemical structures but different properties and activities.

Eigenschaften

CAS-Nummer

357189-94-7

Molekularformel

C37H40F2N8O5

Molekulargewicht

714.8 g/mol

IUPAC-Name

4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one

InChI

InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1

InChI-Schlüssel

ZZDLBPMUUVZXAY-UZGSICAYSA-N

Isomerische SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Kanonische SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Synonyme

2,​5-​Anhydro-​1,​3,​4-​trideoxy-​2-​C-​(2,​4-​difluorophenyl)​-​4-​[[4-​[4-​[4-​[1-​[(1S,​2S)​-​1-​ethyl-​2-​hydroxypropyl]​-​1,​5-​dihydro-​5-​oxo-​4H-​1,​2,​4-​triazol-​4-​yl]​phenyl]​-​3-​oxo-​1-​piperazinyl]​phenoxy]​methyl]​-​1-​(1H-​1,​2,​4-​t

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.